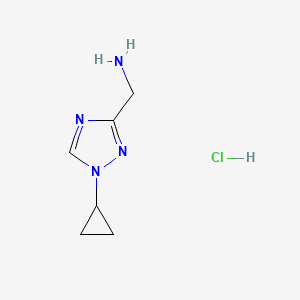![molecular formula C6H5ClN4 B13459011 6-chloro-2-methyl-2H-pyrazolo[3,4-b]pyrazine CAS No. 2411635-86-2](/img/structure/B13459011.png)
6-chloro-2-methyl-2H-pyrazolo[3,4-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound characterized by a fused pyrazole and pyrazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields, including drug design and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-2-methyl-2H-pyrazolo[3,4-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloro-2-methylpyrazine with hydrazine hydrate, followed by cyclization to form the desired pyrazolo[3,4-b]pyrazine structure . The reaction conditions often involve heating in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield different hydrogenated derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products: The major products formed from these reactions include various substituted pyrazolo[3,4-b]pyrazines, N-oxides, and hydrogenated derivatives .
Scientific Research Applications
6-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyrazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-chloro-2-methyl-2H-pyrazolo[3,4-b]pyrazine involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream targets and disrupting cellular signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring structure but differ in the position and nature of substituents.
Pyrazolo[3,4-b]quinolines: These compounds have an additional benzene ring fused to the pyrazolo[3,4-b]pyrazine core.
Uniqueness: 6-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom and methyl group enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy as a bioactive molecule .
Properties
CAS No. |
2411635-86-2 |
|---|---|
Molecular Formula |
C6H5ClN4 |
Molecular Weight |
168.58 g/mol |
IUPAC Name |
6-chloro-2-methylpyrazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C6H5ClN4/c1-11-3-4-6(10-11)9-5(7)2-8-4/h2-3H,1H3 |
InChI Key |
HSOWDTKIWJFJHY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C(=N1)N=C(C=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[1-(3-bromophenyl)cyclopentyl]carbamate](/img/structure/B13458933.png)
amine hydrochloride](/img/structure/B13458935.png)




![(2S,4S)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid](/img/structure/B13458983.png)
amine hydrochloride](/img/structure/B13458984.png)
![3-ethynyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid](/img/structure/B13458993.png)
![3-Tert-butylbicyclo[1.1.1]pentane-1-carbonyl chloride](/img/structure/B13458999.png)

![4-[3-(Methylamino)propanoyl]piperazin-2-one, trifluoroacetic acid](/img/structure/B13459001.png)

![6-bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13459016.png)
